Diadinoxanthin

Übersicht

Beschreibung

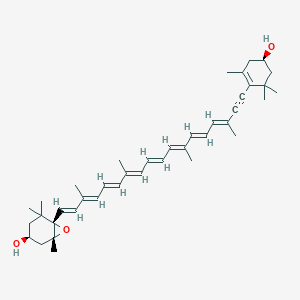

Diadinoxanthin is a carotenoid pigment found predominantly in marine phytoplankton, particularly diatoms. It has the molecular formula C40H54O3 and is classified as a xanthophyll, a type of oxygenated carotenoid. This compound plays a crucial role in the photoprotection of these organisms by participating in the xanthophyll cycle, which helps dissipate excess light energy and protect the photosynthetic apparatus from damage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The biosynthesis of diadinoxanthin in diatoms involves several enzymatic steps starting from β-carotene. The pathway includes the conversion of β-carotene to violaxanthin and neoxanthin, followed by the isomerization of neoxanthin to this compound. This process involves enzymes such as phytoene synthase, phytoene desaturase, ζ-carotene desaturase, and lycopene β-cyclase .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of diatom species like Phaeodactylum tricornutum under controlled conditions. The extraction process includes pigment extraction, saponification, separation by partition, and purification using open column chromatography. This method allows for the isolation of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Diadinoxanthin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form diatoxanthin, another xanthophyll involved in the xanthophyll cycle.

Reduction: Reduction reactions can convert diatoxanthin back to this compound.

Isomerization: The isomerization of neoxanthin to this compound is a key step in its biosynthesis.

Common Reagents and Conditions:

Oxidation: Light and oxygen are common reagents that facilitate the oxidation of this compound to diatoxanthin.

Reduction: Enzymatic reduction under low light conditions can revert diatoxanthin to this compound.

Major Products:

Diatoxanthin: Formed from the oxidation of this compound.

Neoxanthin: An intermediate in the biosynthesis of this compound.

Wissenschaftliche Forschungsanwendungen

Diadinoxanthin has several scientific research applications:

Chemistry: It is studied for its unique photoprotective properties and its role in the xanthophyll cycle.

Biology: this compound is crucial for understanding the photoprotective mechanisms in marine phytoplankton.

Medicine: Research is ongoing to explore its potential antioxidant properties and its role in protecting cells from oxidative stress.

Industry: this compound is used in the production of natural pigments for food and cosmetics.

Wirkmechanismus

Diadinoxanthin exerts its effects through the xanthophyll cycle, where it is converted to diatoxanthin under high light conditions. This conversion helps dissipate excess light energy as heat, protecting the photosynthetic apparatus from photodamage. The cycle is reversible, allowing diatoxanthin to be converted back to this compound under low light conditions. This mechanism involves the accumulation of a proton gradient across the thylakoid membrane, driving the de-epoxidation of this compound .

Vergleich Mit ähnlichen Verbindungen

Fucoxanthin: Another carotenoid found in diatoms, involved in light-harvesting and photoprotection.

Violaxanthin: An intermediate in the biosynthesis of diadinoxanthin.

Diatoxanthin: The oxidized form of this compound, involved in the xanthophyll cycle.

Uniqueness: this compound is unique due to its specific role in the xanthophyll cycle, providing a reversible mechanism for photoprotection in marine phytoplankton. Unlike fucoxanthin, which primarily functions in light-harvesting, this compound’s primary role is in dissipating excess light energy to prevent photodamage .

Biologische Aktivität

Diadinoxanthin (Ddx) is a carotenoid pigment predominantly found in marine phytoplankton, particularly in diatoms and dinoflagellates. It plays a crucial role in photoprotection and photosynthesis, acting as a component of the xanthophyll cycle. This article examines the biological activity of this compound, focusing on its mechanisms of action, physiological roles, and implications for environmental adaptations.

Chemical Structure and Properties

This compound is an acetylenic carotenoid with the molecular formula . Its structure is characterized by a series of conjugated double bonds, which are essential for its light-absorbing properties. The pigment can undergo de-epoxidation to form diatoxanthin (Dt) under high light conditions, which enhances its ability to dissipate excess light energy.

1. Photoprotection:

this compound is integral to the xanthophyll cycle, which helps mitigate photoinhibition during periods of high light intensity. The conversion from this compound to diatoxanthin allows for non-photochemical quenching (NPQ), a mechanism that protects the photosynthetic apparatus from damage caused by excessive light.

2. Modulation of Membrane Fluidity:

Research indicates that the de-epoxidation of this compound affects the fluidity of thylakoid membranes in diatoms such as Phaeodactylum tricornutum. This modulation is critical for maintaining optimal conditions for photosynthesis under varying temperature and light conditions .

3. Antioxidant Activity:

this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This activity has implications for cellular health and longevity in phytoplankton populations exposed to fluctuating environmental conditions .

Physiological Roles

This compound serves several physiological functions:

- Light Harvesting: It contributes to the absorption of light in the blue-green spectrum, complementing chlorophyll's absorption range.

- Energy Dissipation: By facilitating NPQ, this compound helps dissipate excess energy as heat, preventing damage to the photosynthetic machinery.

- Adaptation to Light Conditions: The dynamic conversion between this compound and diatoxanthin allows phytoplankton to adapt to varying light environments, enhancing survival and growth.

Case Studies

Case Study 1: Influence on Photosynthetic Efficiency

A study on Phaeodactylum tricornutum demonstrated that increased levels of this compound correlate with enhanced photoprotection under high-light conditions. The NPQ associated with elevated this compound levels resulted in improved photosynthetic efficiency, particularly when cells were exposed to intermittent light .

Case Study 2: Environmental Adaptations

Research investigating natural phytoplankton populations revealed that seasonal variations in light intensity significantly influence the ratio of this compound to total chlorophyll. Higher ratios were observed during periods of intense sunlight, indicating an adaptive response that enhances photoprotection .

Data Tables

| Parameter | Low Light (90 µmol m²s⁻¹) | High Light (750 µmol m²s⁻¹) |

|---|---|---|

| This compound Concentration | Low | High |

| Diatoxanthin Concentration | None | High |

| Photoprotective Efficiency | Low | High |

Research Findings

Recent studies have highlighted the importance of this compound in various ecological contexts:

- Photoinhibition Resistance: Diatoms with higher concentrations of this compound showed greater resistance to photoinhibition during field studies .

- Temperature Stability: this compound's role in stabilizing photosynthetic membranes under thermal stress suggests its potential as a biomarker for assessing phytoplankton health in changing climates .

Eigenschaften

IUPAC Name |

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-20,23-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHZCSINIMWCSB-GHIQLMQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015588 | |

| Record name | Diadinoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18457-54-0 | |

| Record name | Diadinoxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18457-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diadinoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diadinoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.